8-broMo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
Overview
Description
The compound “8-broMo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile” is a chemical compound with the molecular formula C7H2BrClN4. It has a molecular weight of 257.48 . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for the compound is 1S/C7H2BrClN4/c8-5-1-4(2-10)6(9)13-3-11-12-7(5)13/h1,3H . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Physical and Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . The storage temperature is 28 C .Scientific Research Applications
Synthesis and Ring Rearrangement of Triazolopyridines :
- Triazolopyridines such as 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines have been synthesized through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones. This synthesis has been crucial for exploring the chemistry of triazolopyridines, especially in understanding their stability and reactivity. The C-5 substituted analogues of these compounds demonstrate stability, allowing for isolation in pure form. These compounds are also capable of undergoing Dimroth rearrangement, which involves ring isomerization, expanding their potential in synthetic chemistry (Tang, Wang, Li, & Wang, 2014).
X-Ray Structure Analysis and Pharmaceutical Applications :
- Triazolopyridines like 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine have been synthesized and characterized using X-ray diffraction, showcasing their structural features. These compounds, due to their biological activity, have significant pharmaceutical applications, highlighting the importance of structural analysis in understanding their properties (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).
Application in Synthesizing Antifungal Compounds :
- The synthesis of compounds like 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine from chloromethylbenzene and 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione has shown potential in developing antifungal agents. These compounds have exhibited inhibitory activities against various fungal strains, demonstrating the role of triazolopyridines in creating new antifungal treatments (Wang, Zhai, Sun, Yang, Han, Liu, Tan, & Weng, 2018).
Creation of Diversified Synthetic Intermediates :
- The presence of halogen functionalities on the pyrimidine nucleus in these triazolopyridine compounds makes them valuable as synthetic intermediates. This property allows for easy diversification through processes like palladium-catalyzed Kumada cross-couplings, Buchwald–Hartwig amination, and direct aromatic substitution, showcasing their versatility in synthetic chemistry applications (Tang et al., 2014).
Safety and Hazards
The safety data sheet for the compound indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation. In case of accidental release, prevent further spillage or leakage if it is safe to do so .
Future Directions
While specific future directions for “8-broMo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile” were not found in the search results, there is ongoing research into the development of new medicines based on triazole compounds . These compounds are considered “privileged structures” in medicinal chemistry due to their potential as therapeutic agents or precursors .
Properties
IUPAC Name |
8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN4/c8-5-1-4(2-10)6(9)13-3-11-12-7(5)13/h1,3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFBUDOZFLAQPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=CN2C(=C1C#N)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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